molecular formula C5H4N2O3 B12358539 4-oxo-5H-pyrimidine-5-carboxylic acid

4-oxo-5H-pyrimidine-5-carboxylic acid

Cat. No.: B12358539
M. Wt: 140.10 g/mol
InChI Key: YIYXHMKIDZWNMI-UHFFFAOYSA-N
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Description

4-oxo-5H-pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-5H-pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes . Additionally, the oxidative cyclization of β-enaminones, involving a rearrangement step after the ring formation, is a well-studied approach .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-oxo-5H-pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary, but typical conditions include controlled temperatures, specific solvents, and catalysts to facilitate

Properties

Molecular Formula

C5H4N2O3

Molecular Weight

140.10 g/mol

IUPAC Name

4-oxo-5H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-6-2-7-4/h1-3H,(H,9,10)

InChI Key

YIYXHMKIDZWNMI-UHFFFAOYSA-N

Canonical SMILES

C1=NC=NC(=O)C1C(=O)O

Origin of Product

United States

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